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molecular formula C8H8O3 B1581619 5-Hydroxy-2-methoxybenzaldehyde CAS No. 35431-26-6

5-Hydroxy-2-methoxybenzaldehyde

Cat. No. B1581619
M. Wt: 152.15 g/mol
InChI Key: HWNIBJPEJAWOTR-UHFFFAOYSA-N
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Patent
US07276528B2

Procedure details

Concentrated sulfuric acid (110 ml) was added to 2,5-dimethoxybenzaldehyde (20.17 g, 0.121 mol) with cooling in an ice water bath. The resulting red suspension was stirred at 50° C. for 46 h. The reaction contents were poured over ice and extracted with diethyl ether. The ether layer was extracted with 1N sodium hydroxide (200 ml). The basic extract was acidified by addition of 3N hydrochloric acid and extracted with diethyl ether (2×). The ether extracts were combined and dried over MgSO4. After filtration, the solvent was removed in vacuo to give 5-hydroxy-2-methoxybenzaldehyde (5.85 g, 32%) as an orange solid.
Quantity
20.17 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11]C)=[CH:7][C:4]=1[CH:5]=[O:6]>S(=O)(=O)(O)O>[OH:11][C:8]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[C:4]([CH:7]=1)[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
20.17 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC
Name
Quantity
110 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting red suspension was stirred at 50° C. for 46 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice water bath
CUSTOM
Type
CUSTOM
Details
The reaction contents
ADDITION
Type
ADDITION
Details
were poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether layer was extracted with 1N sodium hydroxide (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The basic extract
ADDITION
Type
ADDITION
Details
was acidified by addition of 3N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
46 h
Name
Type
product
Smiles
OC=1C=CC(=C(C=O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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